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Compound of Interest

Compound Name: Denthyrsinin

Cat. No.: B1649284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Denthyrsinin (1,5,7-Trimethoxyphenanthrene-

2,6-diol) and related phenanthrene derivatives to elucidate their structure-activity relationships,

particularly concerning their anti-inflammatory, neuroprotective, and cytotoxic properties. Due to

the limited specific research on Denthyrsinin, this guide synthesizes data from studies on

analogous compounds to infer potential SAR trends.

Introduction to Denthyrsinin
Denthyrsinin, identified as 1,5,7-Trimethoxyphenanthrene-2,6-diol (CAS 118169-17-8,

Molecular Formula: C₁₇H₁₆O₅), is a phenanthrene derivative. While originally misidentified as

pendulin, its correct structure has been established. Phenanthrenes, a class of polycyclic

aromatic hydrocarbons, are known for a range of biological activities. Preliminary information

suggests Denthyrsinin may possess anti-inflammatory and neuroprotective properties,

potentially by modulating cellular pathways associated with oxidative stress and apoptosis.

Comparative Analysis of Phenanthrene Derivatives
To understand the structure-activity relationship of Denthyrsinin, this section compares its

structure with other phenanthrene derivatives for which biological data, such as cytotoxic and

anti-inflammatory activities, are available. The following table summarizes the 50% inhibitory

concentration (IC₅₀) values of various phenanthrene derivatives against several human cancer
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cell lines. This data provides a comparative overview of the potency and selectivity of different

structural analogs.

Table 1: Cytotoxic Activity of Phenanthrene Derivatives
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Compound
Name

Structure Cell Line IC₅₀ (µM) Reference

Denthyrsinin

(1,5,7-

Trimethoxyphena

nthrene-2,6-diol)

1,5,7-trimethoxy,

2,6-dihydroxy-

phenanthrene

-
Data not

available
-

Calanquinone A

5-hydroxy-3,6,7-

trimethoxy-1,4-

phenanthrenequi

none

Multiple cancer

cell lines

0.08 - 1.06

µg/mL
[1]

Denbinobin

5-hydroxy-3,7-

dimethoxy-1,4-

phenanthrenequi

none

Multiple cancer

cell lines

0.08 - 1.06

µg/mL
[1]

3,7-dihydroxy-

2,4,6-

trimethoxyphena

nthrene

3,7-dihydroxy,

2,4,6-trimethoxy-

phenanthrene

K562, HL-60,

A549, BEL-7402,

SGC-7901

14.23, 10.02,

3.42, 15.36, 1.13

mg/ml

respectively

[2]

1,5,6-

Trimethoxy-2,7-

dihydroxyphenan

threne

1,5,6-trimethoxy,

2,7-dihydroxy-

phenanthrene

HeLa, Hep G2 0.42, 0.20 [3]

Methyl 8-methyl-

9,10-

phenanthrenequi

none-3-

carboxylate

Methyl group at

C8, carboxylate

at C3 of

phenanthrenequi

none

Hep-2, Caco-2 2.81, 0.97 µg/mL [4]

Phenanthrene-

3,9-diol

3,9-dihydroxy-

phenanthrene
-

Data not

available
-

Inferred Structure-Activity Relationship:
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Based on the available data for related phenanthrene derivatives, the following preliminary

SAR can be inferred:

Substitution Pattern: The position and nature of substituents (hydroxyl and methoxy groups)

on the phenanthrene core significantly influence cytotoxic activity.

Quinone Moiety: The presence of a 1,4-phenanthrenequinone structure, as seen in

Calanquinone A and Denbinobin, appears to be associated with potent cytotoxic activity.

Hydroxyl and Methoxy Groups: The specific arrangement of hydroxyl and methoxy groups is

critical for activity. For instance, 1,5,6-Trimethoxy-2,7-dihydroxyphenanthrene shows potent

activity against HeLa and Hep G2 cells. The anti-inflammatory activity of some

phenanthrenes has been linked to the presence of hydroxyl groups that can form hydrogen

bonds with key residues in target enzymes like COX-2.

Other Substituents: The addition of other functional groups, such as methyl and carboxylate

groups, can also modulate the cytotoxic potency and selectivity against different cancer cell

lines.

Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating

the biological activities of phenanthrene derivatives.

1. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50%

(IC₅₀).

Cell Lines: Human cancer cell lines (e.g., A549, HeLa, HepG2, Caco-2).

Methodology:

Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound (e.g., phenanthrene

derivatives) for a specified period (e.g., 48 or 72 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC₅₀ value from the dose-response curve.

2. In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

Objective: To assess the ability of a compound to inhibit the production of the pro-

inflammatory mediator nitric oxide (NO).

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

Pre-treat the cells with various concentrations of the test compound for 1 hour.

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce

inflammation.

Collect the cell culture supernatant.

Measure the nitrite concentration in the supernatant using the Griess reagent, which is an

indicator of NO production.

Determine the percentage of NO inhibition compared to the LPS-only control.

Signaling Pathways and Experimental Workflows
Signaling Pathway
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Phenanthrene derivatives have been reported to exert their anti-inflammatory and cytotoxic

effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. These

pathways are crucial regulators of inflammation and cell survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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